(1-(4-Chlorophenyl)cyclobutyl)methanamine
Description
Historical Overview and Initial Research Trajectories
The initial research trajectory of (1-(4-Chlorophenyl)cyclobutyl)methanamine is intrinsically linked to the broader exploration of cyclobutane-containing compounds in drug discovery. The quest for novel psychoactive agents, particularly monoamine reuptake inhibitors for the treatment of depression, spurred the investigation of unique chemical scaffolds that could yield new pharmacological profiles.
While specific early research exclusively focused on this compound is not extensively documented in publicly available literature, its emergence is clearly tied to the developmental history of the drug Sibutramine (B127822). nih.gov Research leading to Sibutramine, initially investigated as an antidepressant, involved the synthesis of a series of cyclobutylalkylamine derivatives. rsc.org The synthesis pathways outlined in patents from the 1980s demonstrate the role of related cyclobutane (B1203170) precursors in constructing the final active pharmaceutical ingredient. For instance, synthetic routes often commence with 4-chlorophenylacetonitrile and 1,3-dibromopropane (B121459) to construct the core 1-(4-chlorophenyl)cyclobutanecarbonitrile (B19029) structure. rsc.orggoogle.com This nitrile is then further elaborated to introduce the aminomethyl side chain, leading to structures like this compound, which serves as a key intermediate.
The exploration of such cyclobutane derivatives was driven by the desire to create conformationally constrained analogs of existing phenethylamine-based antidepressants. The rigid cyclobutane ring was strategically incorporated to orient the phenyl and amine pharmacophores in a specific spatial arrangement, potentially enhancing binding affinity and selectivity for monoamine transporters.
Significance within Chemical and Pharmaceutical Sciences
The primary significance of this compound in the pharmaceutical sciences lies in its role as a key intermediate in the synthesis of Sibutramine. rsc.org Sibutramine was a well-known monoamine reuptake inhibitor that was marketed for the treatment of obesity. nih.gov The synthesis of Sibutramine and its metabolites often involves the (1-(4-chlorophenyl)cyclobutyl) core, making the methanamine derivative a crucial component in its manufacturing process.
Beyond its specific application in Sibutramine synthesis, the study of this compound and its analogs contributes to the broader understanding of structure-activity relationships (SAR) of monoamine reuptake inhibitors. The cyclobutane moiety introduces a unique three-dimensional structure that influences the interaction of these molecules with their biological targets. The investigation of such rigid scaffolds helps medicinal chemists to design more selective and potent drugs.
The chemical significance of this compound also extends to the exploration of synthetic methodologies for constructing substituted cyclobutane rings, which can be challenging due to ring strain. The preparation of this compound and its precursors has been a subject of process chemistry research, aiming for more efficient and scalable synthetic routes. google.com
Positioning in Relation to Parent Compounds and Analogs
This compound can be viewed from the perspective of its synthetic lineage and its progeny of more complex analogs.
Parent Compounds: The synthesis of this compound typically starts from simpler, commercially available chemicals. Key precursors include:
4-Chlorophenylacetonitrile: This provides the 4-chlorophenyl and the benzylic carbon atom.
1,3-Dibromopropane: This reagent is used to form the four-membered cyclobutane ring through alkylation of the carbanion derived from 4-chlorophenylacetonitrile. google.com
The reaction of these precursors yields 1-(4-chlorophenyl)cyclobutanecarbonitrile, a direct antecedent to this compound. Reduction of the nitrile group in this intermediate leads to the formation of the primary amine.
Analogs and Derivatives: this compound is the foundational structure for a range of more complex analogs, most notably Sibutramine and its metabolites.
| Compound | Structural Relationship to this compound |
| Sibutramine | A tertiary amine derivative with an N,N-dimethyl group and an isobutyl group attached to the carbon bearing the amine. |
| Desmethylsibutramine (B128398) | A secondary amine metabolite of Sibutramine, with one methyl group removed from the nitrogen. |
| Didesmethylsibutramine (B18375) | A primary amine metabolite of Sibutramine, with both methyl groups removed from the nitrogen. |
The study of these analogs has been crucial in understanding the metabolism and pharmacological activity of Sibutramine. The structural modifications from the basic this compound scaffold significantly impact the potency and selectivity of these compounds as monoamine reuptake inhibitors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJISRXVFSSVMQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491288 | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63010-09-3 | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(4-chlorophenyl)cyclobutyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Derivatization Methodologies for 1 4 Chlorophenyl Cyclobutyl Methanamine
Established Synthetic Pathways
The construction of the (1-(4-Chlorophenyl)cyclobutyl)methanamine scaffold is primarily achieved through multi-step sequences that strategically build the cyclobutane (B1203170) ring and subsequently introduce the aminomethyl group.
A foundational step in many synthetic routes to this compound involves the formation of its precursor, 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile. chemicalbook.comchemdad.com This is often accomplished via a double nucleophilic substitution reaction. The synthesis starts with 4-chlorobenzyl cyanide, where the benzylic carbon is sufficiently acidic to be deprotonated by a strong base.
In a typical procedure, 4-chlorobenzyl cyanide reacts with 1,3-dibromopropane (B121459) in the presence of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds through a two-step alkylation. First, the carbanion generated from 4-chlorobenzyl cyanide attacks one of the electrophilic carbons of 1,3-dibromopropane, displacing a bromide ion. This is followed by an intramolecular nucleophilic attack by the same carbon, now tethered to the propyl chain, on the carbon bearing the second bromine atom, closing the four-membered ring. This cyclization yields 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile. google.com
| Reactants | Reagents & Conditions | Product | Reported Yield |
| 4-Chlorobenzyl Cyanide, 1,3-Dibromopropane | NaH, DMSO, Room Temperature | 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | ~78% |
Once the 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile intermediate is obtained, the focus shifts to converting the nitrile group into the desired aminomethyl functionality and adding an alkyl chain. A powerful method for this transformation is a tandem process involving a Grignard reaction followed by reduction.
The nitrile group is susceptible to nucleophilic attack by organometallic reagents like Grignard reagents. masterorganicchemistry.com For instance, reacting 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile with isobutylmagnesium bromide in a solvent mixture like toluene (B28343) and diethyl ether results in the addition of the isobutyl group to the nitrile carbon. google.com This forms an intermediate imine magnesium salt.
Instead of hydrolyzing the imine to a ketone, the reaction mixture is treated directly with a reducing agent. Sodium borohydride (B1222165) (NaBH₄) is commonly used for this purpose. It reduces the imine intermediate to the corresponding primary amine, yielding 1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine. google.com This tandem approach efficiently constructs the carbon skeleton and the amine functionality in a sequential manner. scribd.com
| Starting Material | Reagents & Conditions | Product | Reported Yield |
| 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 1. Isobutylmagnesium Bromide, Toluene/Ether, Reflux | 1-[1-(4-Chlorophenyl)-cyclobutyl]-3-methylbutylamine | ~91.6% (Crude) |
| 2. NaBH₄, 0-25°C |
Efficiency in chemical synthesis is often enhanced by minimizing the number of separate workup and purification steps. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are highly desirable. nih.govchapman.eduscispace.com The synthesis of 1-arylcyclopropene-1-carboxamides has been demonstrated in a one-pot protocol, suggesting the applicability of such methods to related cyclobutane structures. nih.gov
The primary amine of this compound and its analogs serves as a versatile handle for derivatization. One of the most fundamental reactions of primary amines is their condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and catalyzed by acid.
This imine formation can be the first step in a reductive amination process to create secondary or tertiary amines. researchgate.netorganic-chemistry.org For example, reacting an amine like 1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine with formaldehyde (B43269) in the presence of a reducing agent like formic acid (a process known as the Eschweiler-Clarke reaction) or sodium triacetoxyborohydride (B8407120) leads to the formation of the N,N-dimethylated derivative, Sibutramine (B127822). google.commdpi.com This method is a cornerstone for creating a library of derivatives by varying the aldehyde or ketone component.
| Amine Substrate | Reagents | Reaction Type | Product Type |
| 1-[1-(4-Chlorophenyl)-cyclobutyl]-3-methylbutylamine | Formaldehyde, Formic Acid | Eschweiler-Clarke Reaction | N,N-dimethyl tertiary amine |
| Primary Amine | Aldehyde/Ketone, NaBH(OAc)₃ | Reductive Amination | Secondary or Tertiary Amine |
The structure of this compound and its derivatives can be further elaborated through intramolecular cyclization reactions to create more complex, rigid analogs. While specific examples for this exact compound are not widely documented, the strategy is a common tool in medicinal chemistry to lock conformations and explore structure-activity relationships. rsc.org
For a hypothetical analog possessing a suitable functional group on the alkylamine side chain (e.g., a hydroxyl or carboxyl group), intramolecular cyclization could be induced. For instance, an amino alcohol derivative could be cyclized to form an oxazine (B8389632) or other heterocyclic ring system. Similarly, an amino acid derivative could undergo intramolecular amide bond formation to yield a lactam. These cyclizations often require specific reagents to facilitate the ring closure and can lead to novel polycyclic structures with distinct pharmacological profiles.
Exploration of Novel Synthetic Strategies
While the established pathways are robust, research continues to seek more efficient, safer, and environmentally friendly synthetic methods. Retrosynthetic analysis reveals multiple potential disconnection points in the target molecule, suggesting alternative strategies. psu.edu
One area of exploration is the use of biocatalysis. Enzymes such as transaminases or engineered reductases could offer highly selective routes to chiral amines, potentially enabling the asymmetric synthesis of specific enantiomers of this compound derivatives. researchgate.net Biocatalytic reductive amination is an emerging technology that can replace traditional chemical reducing agents with enzymatic processes, often running under milder conditions with higher selectivity. researchgate.net
Enantioselective Synthesis
An extensive review of scientific literature reveals a lack of specific, documented methods for the direct enantioselective synthesis of this compound. While general methodologies for the asymmetric synthesis of cyclobutane derivatives exist, specific adaptations and results for this compound are not detailed in the available research.
Resolution of Racemic Mixtures
There are no specific, published protocols for the chiral resolution of racemic this compound. General techniques for separating enantiomers, such as the formation of diastereomeric salts with a chiral resolving agent, are well-established in organic chemistry; however, their specific application to this compound, including the choice of resolving agents and the efficiency of separation, has not been documented in the scientific literature reviewed.
Chemical Reactivity and Transformation Studies
Understanding the reactivity of a compound is fundamental to its application in further chemical synthesis. This section reviews the known chemical transformations of this compound.
Oxidation Reactions
Detailed research findings on the oxidation reactions of this compound are not extensively documented in the reviewed scientific literature. Specific studies detailing the oxidation of the primary amine or the aromatic ring of this particular molecule have not been found.
Reduction Reactions
Specific studies concerning the reduction reactions involving this compound are not available in the reviewed literature. The chemical stability of the chlorophenyl and cyclobutyl groups suggests that reduction would require specific and potent reagents, but no such transformations have been reported for this compound.
Derivatization for Analytical and Biological Applications
There is a lack of published research detailing the specific derivatization of this compound for analytical or biological purposes. While primary amines are often derivatized to enhance detectability in analytical methods or to modify biological activity, specific examples and methodologies originating from this compound are not reported.
Pharmacological and Biochemical Investigations of 1 4 Chlorophenyl Cyclobutyl Methanamine and Its Analogs
Mechanisms of Action at Molecular Targets
The therapeutic and physiological effects of (1-(4-Chlorophenyl)cyclobutyl)methanamine and its parent compound are exerted through complex interactions with various components of the central and peripheral nervous systems.
Inhibition of Reuptake Mechanisms (e.g., Norepinephrine-Serotonin Reuptake Inhibition)
The principal pharmacological action of this compound analogs is the inhibition of neurotransmitter reuptake at the neuronal synapse. drugbank.comnih.gov The active metabolites, M1 (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine) and M2 ((1-(4-chlorophenyl)cyclobutyl)-3-methylbutylamine), are potent inhibitors of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake. drugbank.com They achieve this by binding to the norepinephrine transporter (NET) and the serotonin transporter (SERT), blocking the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. nih.gov
This blockade leads to an increased concentration of NE and 5-HT in the synapse, enhancing noradrenergic and serotonergic neurotransmission. This enhanced signaling is believed to promote a sense of satiety and reduce appetite. drugbank.com The metabolites also inhibit dopamine (B1211576) (DA) reuptake by binding to the dopamine transporter (DAT), but with approximately three-fold lower potency compared to their effects on NET and SERT. drugbank.com Studies measuring monoamine reuptake site occupancy in rats demonstrated a rank order of potency of NET > SERT > DAT. nih.gov This combined action on all three major monoamine systems classifies these compounds as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs). nih.gov
| Transporter | Effect of Active Metabolites (M1 & M2) | Relative Potency | Reference |
|---|---|---|---|
| Norepinephrine Transporter (NET) | Potent Inhibition | High | drugbank.comnih.gov |
| Serotonin Transporter (SERT) | Potent Inhibition | High | drugbank.comnih.gov |
| Dopamine Transporter (DAT) | Inhibition | Moderate (approx. 3x lower than NET/SERT) | drugbank.comnih.gov |
Modulation of Enzyme Activity (e.g., Cytochrome P450 Enzymes)
The parent compound, Sibutramine (B127822), is a prodrug that undergoes extensive first-pass metabolism in the liver to form its pharmacologically active metabolites. This biotransformation is primarily catalyzed by the Cytochrome P450 (CYP) enzyme system. drugbank.com
Research has identified that the CYP3A4 isoenzyme is the principal catalyst in the metabolic conversion of Sibutramine to its active desmethyl metabolites, M1 and M2. drugbank.com While CYP3A4 plays the major role, other isoforms may also contribute to a lesser extent. The metabolic pathway involves sequential N-demethylation. These active metabolites are subsequently metabolized further through hydroxylation and conjugation into inactive metabolites (M5 and M6) before excretion. drugbank.com The efficiency of this enzymatic conversion is crucial, as the parent compound itself is a weak reuptake inhibitor in vitro, and the therapeutic effects are almost entirely attributable to the actions of M1 and M2. drugbank.com
| Enzyme | Role in Metabolism | Metabolites Formed | Reference |
|---|---|---|---|
| Cytochrome P450 3A4 (CYP3A4) | Primary catalyst for N-demethylation | Active metabolites M1 and M2 | drugbank.com |
| Other CYP Isoforms | Minor contributing role | M1 and M2 | drugbank.com |
| Hydroxylation/Conjugation Enzymes | Metabolism of active metabolites | Inactive metabolites M5 and M6 | drugbank.com |
Allosteric Modulation and Binding Site Analysis
The primary mechanism of action for this compound and its analogs at monoamine transporters is competitive inhibition at the orthosteric, or primary, binding site (also known as the S1 site). nih.gov Ligands that bind to this site directly compete with the endogenous neurotransmitters (serotonin, norepinephrine, dopamine) for uptake into the neuron. nih.gov
Allosteric modulation, in contrast, involves ligands binding to a topographically distinct site on the transporter (an allosteric or "S2" site). semanticscholar.orgresearchgate.net Such binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the function of the transporter without directly blocking the primary binding site. While allosteric modulation is a known mechanism for regulating the activity of monoamine transporters by certain compounds, there is limited specific evidence to suggest that Sibutramine or its metabolites function primarily as allosteric modulators. semanticscholar.orgresearchgate.net Their potent inhibition of neurotransmitter uptake is consistent with competitive binding at the orthosteric site, which is the established mechanism for most monoamine reuptake inhibitors.
Structure-Activity Relationship (SAR) Studies
The specific chemical structure of this compound and its analogs is critical to their pharmacological activity. Structure-activity relationship (SAR) studies investigate how modifications to different parts of the molecule affect its interaction with biological targets.
Impact of Cyclobutyl Ring Modifications
The cyclobutane (B1203170) ring is a key structural feature of this class of compounds, serving as a central scaffold that orients the other functional groups in a specific three-dimensional conformation. nih.gov This spatial arrangement is crucial for effective binding to the monoamine transporters. While extensive SAR studies specifically detailing a wide range of modifications to the cyclobutyl ring of Sibutramine analogs are not widely published, the existing data on related molecules underscore the ring's importance.
In the development of other small molecule antagonists, the cyclobutane core has been utilized as a metabolically stable scaffold to control the orientation of sidechains that mimic the arginine-glycine-aspartic acid (RGD) sequence. nih.govresearchgate.net For this compound, the cyclobutane ring positions the 4-chlorophenyl group and the aminomethyl sidechain in a precise geometry that allows for high-affinity binding within the orthosteric pocket of the serotonin and norepinephrine transporters. Any significant alteration to the size, conformation, or rigidity of this ring—such as replacing it with a more flexible or a bulkier ring system—would likely disrupt this optimal fit, leading to a significant reduction or loss of reuptake inhibitory potency. mdpi.commdpi.com Therefore, the constrained, four-membered cyclobutane structure is considered integral to the molecule's potent pharmacological activity.
Influence of Aromatic Ring Substitutions (e.g., Halogenation)
The substitution on the aromatic ring of this compound and its analogs plays a critical role in their interaction with biological targets. The presence and nature of these substituents can significantly alter the binding affinity and potency of the compounds at monoamine transporters.
Research has shown that analogs featuring a chloro substitution, such as chlorosibutramine, exhibit potent binding to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). nih.gov This halogenated analog maintains a binding profile comparable to the primary active metabolites of the parent compound. nih.gov In contrast, other substitutions on the phenyl ring can lead to a marked decrease in activity. For instance, benzyl (B1604629) and formyl analogues have been found to exhibit significantly weaker binding to a wide range of biological targets, with Ki values ranging from 0.447 to over 10 μM. nih.gov
These findings highlight the importance of the electronic and steric properties of the aromatic substituent. The 4-chloro group appears to be a key feature for maintaining high-affinity binding to the monoamine transporters, suggesting that its specific combination of size and electronegativity is favorable for interaction within the binding sites of SERT, NET, and DAT. nih.gov Modifications that drastically alter these properties, such as the introduction of larger benzyl or electron-withdrawing formyl groups, are detrimental to the pharmacological activity. nih.gov
Stereoisomeric Activity and Chirality
Chirality is a fundamental determinant of the pharmacological and metabolic profile of this compound and its active metabolites, which are optically active but have been used clinically as a racemic mixture. tandfonline.comresearchgate.netresearchgate.net The stereoisomers of its metabolites, particularly the desmethyl and didesmethyl analogs, exhibit significant differences in their biological activities. nih.govwikipedia.org
Studies comparing the enantiomers of the active metabolites have consistently demonstrated that the (R)-enantiomers are pharmacologically more potent than their corresponding (S)-enantiomers. nih.govwikipedia.org Specifically, the (R)-enantiomers of both desmethylsibutramine (B128398) and didesmethylsibutramine (B18375) show significantly greater anorexic effects. nih.gov Furthermore, in assessments of dopamine-dependent behaviors like locomotor activity and in antidepressant models such as the Porsolt swim test, the (R)-enantiomers proved to be more potent than both the (S)-enantiomers and the racemic parent compound. nih.gov This stereoselectivity suggests a specific and defined orientation is required for optimal interaction with their target receptors. nih.gov
Comparative Analysis with Desmethyl and Didesmethyl Analogs
The pharmacological effects of this compound are primarily attributed to its active N-mono-desmethyl (M1) and N,N-di-desmethyl (M2) metabolites rather than the parent compound itself. tandfonline.comdrugbank.comnih.gov The parent compound acts as a prodrug, undergoing extensive first-pass metabolism to form these more potent analogs. wikipedia.org
While the parent compound inhibits the reuptake of norepinephrine and serotonin in vivo, it is not a potent inhibitor in vitro. drugbank.com In contrast, the desmethyl (M1) and didesmethyl (M2) metabolites are potent inhibitors of norepinephrine, serotonin, and, to a lesser extent, dopamine reuptake both in vitro and in vivo. drugbank.comfda.gov In human brain tissue, M1 and M2 have been shown to inhibit dopamine reuptake with approximately a 3-fold lower potency compared to their inhibition of serotonin or norepinephrine reuptake. drugbank.comfda.gov The didesmethyl metabolite (M2), a primary amine, is noted to inhibit serotonin and noradrenaline reuptake more potently than the parent compound in vitro. chemicalbook.com
A comparative analysis of their binding affinities underscores the superior potency of the metabolites. The inhibitory constants (Ki) reveal that M1 and M2 bind more tightly to the norepinephrine and serotonin transporters than the parent compound.
| Compound | Norepinephrine Reuptake Inhibition (Ki; nM) | Serotonin Reuptake Inhibition (Ki; nM) | Dopamine Reuptake Inhibition (Ki; nM) |
|---|---|---|---|
| Sibutramine (Parent) | 298 | 879 | 562 |
| Metabolite 1 (Desmethyl) | 24 | 51 | 154 |
| Metabolite 2 (Didesmethyl) | 12 | 31 | 94 |
This data is adapted from in vitro studies on monoamine reuptake inhibition. fda.gov
This data clearly demonstrates that the process of demethylation significantly enhances the compound's ability to inhibit monoamine reuptake, which is the primary mechanism of its therapeutic action. drugbank.com
Pharmacokinetic and Pharmacodynamic Modeling
Absorption and Distribution Studies
This compound is rapidly absorbed following oral administration. fda.govglowm.com Mass balance studies indicate that, on average, at least 77% of a single oral dose is absorbed from the gastrointestinal tract. drugbank.comfda.govglowm.com However, the compound undergoes extensive first-pass metabolism in the liver, which significantly reduces the bioavailability of the parent drug. wikipedia.orgunboundmedicine.com
Following absorption, the compound and its metabolites are widely distributed throughout the body's tissues. glowm.comunboundmedicine.com Animal studies using radiolabeled compounds have shown that the highest concentrations are found in the organs of elimination, primarily the liver and kidneys. fda.gov The parent compound and its active desmethyl metabolites, M1 and M2, are highly bound to human plasma proteins. In vitro studies have determined the protein binding to be approximately 97% for the parent compound and 94% for both the M1 and M2 metabolites. wikipedia.orgfda.govglowm.com
Metabolic Pathways and Metabolite Profiling
The metabolism of this compound is extensive and occurs principally in the liver. drugbank.comfda.gov The primary metabolic pathway is driven by the cytochrome P450 isoenzyme system, with CYP3A4 being the main enzyme responsible for the initial biotransformation. wikipedia.orgfda.govglowm.com This process involves sequential N-demethylation, a classic Phase I metabolic reaction, which converts the parent tertiary amine into its pharmacologically active secondary (N-mono-desmethyl, M1) and primary (N,N-di-desmethyl, M2) amine metabolites. tandfonline.comdrugbank.comfda.gov
These active metabolites are the main contributors to the compound's pharmacological activity. tandfonline.com They are subsequently metabolized further through hydroxylation and conjugation, forming pharmacologically inactive metabolites, designated M5 and M6. drugbank.comfda.gov These inactive, more polar conjugates are then eliminated from the body, with approximately 77% of a single dose being excreted in the urine. drugbank.comglowm.com
Phase I metabolism represents the initial stage of biotransformation for this compound, characterized by reactions that introduce or expose functional groups to increase the compound's polarity. drughunter.comsigmaaldrich.com The two key Phase I reactions for this compound are N-demethylation and hydroxylation. tandfonline.comnih.gov
N-Demethylation: This is the primary activation pathway. The parent compound is first demethylated to N-mono-desmethylsibutramine (M1), and M1 is subsequently demethylated to N,N-di-desmethylsibutramine (M2). tandfonline.comfda.gov These reactions are catalyzed mainly by cytochrome P450 enzymes. Specifically, CYP3A4 and CYP3A5 are involved in the formation of M1 from the parent drug, while CYP2B6 and CYP2C19 can catalyze the conversion of M1 to M2. tandfonline.comnih.gov
Hydroxylation: Following demethylation, the active metabolites M1 and M2 undergo hydroxylation to form inactive hydroxylated metabolites (HM1 and HM2, also known as M5 and M6). tandfonline.comnih.govfda.gov This step adds a hydroxyl group to the molecule, further increasing its water solubility and preparing it for subsequent conjugation and excretion. drughunter.comsigmaaldrich.com The enzymes CYP2B6 and CYP2C19 have been identified as being responsible for these hydroxylation reactions. tandfonline.comnih.gov This hydroxylation step exhibits significant enantioselectivity, with the S-enantiomers of M1 and M2 being preferentially metabolized to their hydroxyl derivatives compared to the R-enantiomers. tandfonline.comnih.gov
Phase II Metabolism (Conjugation, Glucuronidation)
Following Phase I metabolism, which for a precursor compound like sibutramine involves demethylation to form active secondary (M1) and primary (M2) amine metabolites, these active molecules undergo further biotransformation through Phase II conjugation reactions. drugbank.com Phase II metabolism serves to increase the water solubility of xenobiotics, thereby facilitating their excretion. drughunter.comnih.gov The primary Phase II pathways for the active metabolites of sibutramine are hydroxylation followed by conjugation. drugbank.com
These conjugation reactions result in the formation of pharmacologically inactive metabolites, designated M5 and M6. drugbank.com The main types of conjugation involved are glucuronidation and sulfation. researchgate.net Glucuronidation, a major pathway, involves the enzymatic transfer of a glucuronic acid moiety from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate by UDP-glucuronosyltransferases (UGTs). nih.gov This process significantly increases the polarity and molecular weight of the metabolites, preparing them for elimination.
Enantioselectivity plays a crucial role in the metabolism of these compounds. Studies in rats have shown that the R-enantiomers of the active metabolites, despite being more potent pharmacologically, are present at lower plasma concentrations than the S-enantiomers. nih.gov This is attributed to their rapid biotransformation into hydroxylated and carbamoylglucuronized forms, which are then more quickly excreted. nih.gov Specifically, urinary concentrations of the R-isomers of hydroxylated and carbamoylglucuronized metabolites were found to be significantly higher than their S-isomer counterparts, indicating a stereoselective preference in Phase II metabolic pathways. nih.gov
Elimination and Excretion Dynamics
The elimination of this compound and its analogs is a multi-step process involving extensive hepatic metabolism and subsequent renal and fecal excretion. The parent compound, sibutramine, is rapidly absorbed and metabolized, with its active metabolites M1 and M2 having longer elimination half-lives of approximately 14 and 16 hours, respectively. wikipedia.org
The primary route of elimination for the pharmacologically active metabolites M1 and M2 is through hepatic metabolism into the inactive, conjugated metabolites M5 and M6. drugbank.com These inactive conjugates are then primarily excreted via the kidneys into the urine. drugbank.com Over a 15-day period following a single radiolabeled oral dose of sibutramine, approximately 85% of the dose was recovered in urine and feces, with the vast majority (77%) being excreted in the urine. drugbank.com This highlights the significance of renal excretion for the final elimination of the metabolized compound from the body.
The pharmacokinetic profiles of the active metabolites are characterized by reaching peak plasma concentrations within three to four hours after administration of the parent compound. wikipedia.orgbohrium.com The extensive first-pass metabolism in the liver, principally by the cytochrome P450 3A4 (CYP3A4) isoenzyme, is a critical determinant of the bioavailability and subsequent elimination kinetics of these compounds. drugbank.comualberta.ca
Table 1: Pharmacokinetic Parameters of Sibutramine's Active Metabolites in Obese Adolescents (Single 15 mg Dose)
| Parameter | Metabolite M1 (DSB) | Metabolite M2 (DDSB) |
|---|---|---|
| Tmax (hours) | ~3 | ~3 |
| Cmax (ng/mL) | 3.22 | Data not specified |
| AUC0-t (ng·h/mL) | 22.1 | Data not specified |
| Half-life (hours) | 5.2 | 13.4 |
Source: Data compiled from FDA Clinical Pharmacology and Biopharmaceutics Review. fda.gov
Exposure-Response Relationships and Predictive Modeling
The relationship between the systemic exposure to monoamine reuptake inhibitors like this compound analogs and the resulting pharmacological response is complex and can be influenced by multiple factors. Understanding this exposure-response relationship is crucial for predicting therapeutic outcomes. fda.gov
Pharmacodynamic studies show a dose-dependent effect of these compounds on their therapeutic targets. nih.gov However, significant inter-individual variability in response is observed. nih.gov This variability can be partly explained by genetic factors. Pharmacogenetic studies have investigated the influence of polymorphisms in genes related to the serotonergic and adrenergic systems. For instance, variations in the genes for the α2A adrenoreceptor, the serotonin transporter (5-HTTLPR), and the G-protein β3 subunit (GNβ3) have been associated with differences in weight loss response to sibutramine treatment. nih.gov This suggests that an individual's genetic makeup can modulate their response to a given exposure level of the active metabolites.
Predictive modeling, often utilizing pharmacokinetic/pharmacodynamic (PK/PD) models, is employed to characterize and understand these complex relationships. nih.govresearchgate.net For monoamine reuptake inhibitors, these models can correlate plasma concentrations of the active compounds with their effects on neurotransmitter levels in specific brain regions, such as the prefrontal cortex. nih.gov These models often reveal a delay between peak plasma concentrations of the drug and the maximum physiological response, highlighting the indirect nature of the mechanism of action. nih.gov By integrating data on drug exposure, genetic markers, and clinical outcomes, predictive models can help to better understand the factors driving therapeutic response. nih.gov
In Vitro and In Vivo Pharmacological Assessments
Neurotransmitter Uptake Inhibition Assays
The primary pharmacological action of this compound and its analogs is the inhibition of monoamine reuptake at the neuronal synapse. drugbank.comwikipedia.org In vitro neurotransmitter uptake inhibition assays have demonstrated that the active metabolites, M1 and M2, are potent inhibitors of norepinephrine (NE) and serotonin (5-HT) reuptake. nih.gov Their effect on dopamine (DA) reuptake is considerably weaker. drugbank.com
The parent compound, sibutramine, is a weak reuptake inhibitor in vitro; its activity is primarily dependent on its conversion to the more potent M1 and M2 metabolites. drugbank.comcaldic.com These metabolites are considered approximately equipotent to the selective norepinephrine reuptake inhibitor desipramine (B1205290) and the selective serotonin reuptake inhibitor fluoxetine (B1211875) in their respective actions. nih.gov The dual inhibition of both serotonin and norepinephrine reuptake is a defining characteristic of this class of compounds. wikipedia.orgnih.gov Studies in human brain tissue confirm that M1 and M2 inhibit dopamine reuptake with approximately a 3-fold lower potency compared to their inhibition of serotonin or norepinephrine reuptake. drugbank.com
Table 3: Monoamine Reuptake Inhibition Profile
| Transporter | Compound/Metabolite | Inhibition Potency |
|---|---|---|
| Norepinephrine (NET) | M1 (DSB) & M2 (DDSB) | Potent |
| Serotonin (SERT) | M1 (DSB) & M2 (DDSB) | Potent |
| Dopamine (DAT) | M1 (DSB) & M2 (DDSB) | Weak (~3-fold lower than NET/SERT) |
Source: Data compiled from multiple pharmacological reviews. wikipedia.orgdrugbank.comnih.gov
Behavioral Pharmacology in Animal Models (e.g., Food Intake, Energy Expenditure)
Investigations into the behavioral pharmacology of sibutramine, a well-known analog of this compound, have provided significant insights into its effects on food intake and energy expenditure. In a study involving obese women, the administration of sibutramine over seven days led to a notable reduction in food consumption during a test meal. This effect was found to be dose-dependent, with daily doses of 10 mg and 15 mg reducing food intake by 16.6% and 22.3%, respectively, when compared to a placebo.
The primary mechanism for this reduction in consumption was identified as a decrease in the eating rate rather than the duration of the meal. This suggests that the compound enhances satiety, leading to a quicker deceleration in the cumulative intake of food within a meal. Furthermore, the 15 mg dose was associated with an increase in feelings of fullness early in the meal, reinforcing the concept of enhanced within-meal satiation. While the compound significantly impacted food intake, it demonstrated minimal effects on resting metabolic rate.
| Treatment Group | Mean Reduction in Food Intake (%) | Primary Behavioral Effect |
|---|---|---|
| Placebo | - | Baseline |
| Sibutramine (10 mg/day) | 16.6 | Reduced Eating Rate |
| Sibutramine (15 mg/day) | 22.3 | Reduced Eating Rate |
Evaluation of Antiviral Activity in Alphaviral Models
Currently, there is a lack of publicly available scientific literature evaluating the direct antiviral activity of this compound or its analogs, such as sibutramine, against alphaviruses. Research into antiviral strategies for this virus family is active but has focused on other classes of compounds. nih.gov
Alphaviruses, such as Chikungunya virus (CHIKV), present significant therapeutic challenges, and researchers are exploring various viral and host targets for drug development. nih.gov Key viral proteins targeted include the non-structural proteins nsP1, which is involved in viral RNA capping, and nsP2, which possesses protease activity essential for processing the viral polyprotein. mdpi.commdpi.com Additionally, the viral RNA-dependent RNA polymerase (nsP4) is a prime target for broad-spectrum inhibitors. nih.gov Host-targeting strategies are also under investigation, aiming to disrupt the viral life cycle by modulating host cell factors, which could offer broader activity and a higher barrier to resistance. nih.gov However, studies to date have not included this compound or its derivatives in these screening and development efforts. nih.govnih.gov
Computational Pharmacology and Molecular Modeling
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its target protein. nih.gov
In the context of sibutramine, a key analog of this compound, molecular docking simulations have been employed to explore its interaction with various biological targets. For instance, one study investigated the binding of sibutramine to cannabinoid receptors (CR), revealing a significant binding score of -9.2 kcal/mol. researchgate.net This suggests a high degree of binding efficiency and a stable interaction with the receptor's binding pocket. researchgate.net Such studies help to elucidate the potential secondary mechanisms of action and off-target effects of these compounds. The primary targets for sibutramine's therapeutic effect are the monoamine transporters, and docking studies are crucial for understanding the specific interactions that drive its inhibitory activity at these sites.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a protein-ligand complex over time. nih.gov This technique is particularly valuable for studying the dynamic nature of interactions between drugs and their biological targets, such as the serotonin transporter (SERT), a primary target for sibutramine and its analogs. nih.govphcogj.com
MD simulations have been extensively used to study SERT, often starting with a homology model based on the structure of a prokaryotic homolog like the leucine (B10760876) transporter (LeuT). nih.gov These simulations, which can span from nanoseconds to microseconds, reveal how the binding of a ligand, such as serotonin or an inhibitor, induces conformational changes in the transporter. nih.govresearchgate.net Studies have shown that upon binding, ligands can stabilize the transporter in specific states, such as the outward-open conformation. biorxiv.org Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the analysis of specific interactions, like hydrogen bonds and ionic interactions, which are crucial for substrate translocation and inhibitor binding. nih.govnih.gov For example, simulations of SERT with serotonin have suggested that the formation and breaking of ionic interactions between transmembrane helices may be critical for the transport cycle. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach is used to predict the activity of new compounds and to optimize the design of more potent and safer drugs.
QSAR models have been applied to sibutramine and its analogs to predict their binding to various biological targets and to understand the structural features that govern their activity. nih.gov In one study, QSAR models were developed to predict the binding affinity (Ki) of sibutramine analogs for a panel of 45 safety-related targets, including the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. nih.gov The results showed a strong correlation between the in silico predictions and in vitro measurements for these key transporters. nih.gov The study highlighted that analogs like chloro-, homo-, and desmethylsibutramine exhibited potent binding to SERT, NET, and DAT, while others, such as benzyl and formyl analogs, showed significantly weaker binding. nih.gov This demonstrates how QSAR can effectively illustrate important structure-activity relationships, helping to identify which structural modifications are likely to alter a compound's biological activity profile. nih.govijmps.org
| Analog Group | Target | Predicted Binding Potency | In Vitro Binding Range (Ki) |
|---|---|---|---|
| Chloro, Homo, Desmethyl Analogs | SERT | Potent | 9-403 nM |
| NET | Potent | 9-403 nM | |
| DAT | Potent | 9-403 nM | |
| Benzyl, Formyl Analogs | SERT | Weaker | 0.447 to >10 µM |
| NET | Weaker | 0.447 to >10 µM | |
| DAT | Weaker | 0.447 to >10 µM |
Medicinal Chemistry Applications and Therapeutic Potential
Design and Development of Therapeutic Agents
The unique cyclobutane (B1203170) ring in the structure of (1-(4-Chlorophenyl)cyclobutyl)methanamine provides a rigid framework that can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties. This structural feature has been exploited in the design of various analogs aimed at a range of therapeutic targets.
Analogs of this compound have shown significant activity as modulators of central nervous system targets. A prominent example is Didesmethylsibutramine (B18375), the primary active metabolite of Sibutramine (B127822). This analog acts as a potent triple reuptake inhibitor, blocking the reabsorption of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the brain. wikipedia.orgnih.gov By increasing the synaptic availability of these key neurotransmitters, Didesmethylsibutramine can effectively modulate neuronal signaling.
Furthermore, research has indicated that Didesmethylsibutramine hydrochloride can inhibit N-methyl-D-aspartate (NMDA)-evoked activity, suggesting a broader impact on glutamatergic neurotransmission. medchemexpress.com The modulation of these neurological pathways underlies the therapeutic effects observed with these compounds. The (R)-enantiomer of didesmethylsibutramine has been found to be a more potent inhibitor of monoamine reuptake than its (S)-enantiomer. wikipedia.org
The monoamine reuptake inhibition properties of this compound analogs are directly relevant to their potential as antidepressants. The neurochemical basis of depression is closely linked to deficiencies in serotonin and norepinephrine signaling. By inhibiting the reuptake of these neurotransmitters, compounds like Didesmethylsibutramine can elevate their levels in the synaptic cleft, a mechanism shared by many established antidepressant medications. nih.gov
Clinical and preclinical studies have supported the antidepressant-like effects of these analogs. For instance, Didesmethylsibutramine is classified under antidepressive agents due to its mood-stimulating properties. nih.gov The investigation of such compounds continues to be an active area of research for the development of novel antidepressant therapies.
Historically, analogs of this compound, most notably Sibutramine and its active metabolites, have been prominent in the field of anti-obesity research. These compounds exert their effects by enhancing feelings of satiety and increasing thermogenesis. The appetite-suppressing effects are mediated through the inhibition of serotonin and norepinephrine reuptake in the hypothalamus, a key brain region for regulating energy homeostasis. biosynth.comnih.govresearchgate.net
The thermogenic effect, which contributes to increased energy expenditure, is also a significant component of their anti-obesity action. medchemexpress.comnih.gov While Sibutramine itself was withdrawn from the market due to cardiovascular concerns, the fundamental mechanism of action of its analogs continues to inform the design of new anti-obesity agents. ijmps.org Current research focuses on developing analogs with improved safety profiles that retain the desired efficacy in weight management. The (R)-enantiomer of didesmethylsibutramine has demonstrated significantly stronger anorectic activity in animal models compared to the (S)-enantiomer. wikipedia.org
While specific studies on the antimicrobial activity of this compound itself are limited, the broader class of compounds containing a cyclobutane ring has shown promise in this area. nih.govepa.gov The cyclobutane moiety can serve as a scaffold for the synthesis of novel antimicrobial agents. For instance, sceptrin, a natural product containing a cyclobutane ring isolated from the marine sponge Agelas sceptrum, has demonstrated antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.gov
Research into synthetic cyclobutane derivatives has also yielded compounds with notable antibacterial and antifungal properties. researchgate.netnih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the development of new antimicrobial drugs, although further investigation is required to establish the specific activity of its direct analogs.
Table 1: Antimicrobial Activity of Selected Cyclobutane-Containing Compounds
| Compound | Source/Type | Observed Activity |
|---|---|---|
| Sceptrin | Natural Product (Marine Sponge) | Active against Staphylococcus aureus, Bacillus subtilis, and other microbes. nih.gov |
| Thiazolylhydrazone Derivatives with Cyclobutane Ring | Synthetic | Effective against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 16 µg/ml. researchgate.net |
Similar to the case with antimicrobial activity, the potential antifungal properties of this compound analogs are largely inferred from studies on other cyclobutane-containing compounds. Naturally occurring cyclobutane alkaloids have been reported to possess antifungal properties. epa.gov For example, sceptrin has shown activity against the fungus Candida albicans. nih.gov
Synthetic efforts have also explored cyclobutane derivatives for antifungal applications. Studies on Schiff bases and phthalimide-derivatives incorporating a cyclobutane ring have indicated their potential as building blocks for new antifungal medications, with activity observed against Candida albicans. hacettepe.edu.tr The development of trifluoromethyl-cyclobutane analogs of the antifungal agent Butenafine has also been explored, demonstrating the utility of the cyclobutane scaffold in antifungal drug design. acs.org
Table 2: Antifungal Activity of Selected Cyclobutane-Containing Compounds
| Compound | Source/Type | Observed Activity |
|---|---|---|
| Sceptrin | Natural Product (Marine Sponge) | Active against Candida albicans. nih.gov |
| Cyclobutane-substituted Schiff base and phthalimide-derivative | Synthetic | Showed antifungal properties against Candida albicans. hacettepe.edu.tr |
| Thiazolylhydrazone Derivatives with Cyclobutane Ring | Synthetic | Effective against Candida tropicalis with a Minimum Inhibitory Concentration (MIC) of 16 µg/ml. researchgate.net |
The cyclobutane ring is a structural motif that has been successfully incorporated into potent and selective kinase inhibitors. nih.govru.nl Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. google.com
Derivatives of cyclobutane have been developed as inhibitors of Janus kinases (JAKs), a family of enzymes central to immune regulation. google.com For example, the compound PF-04965842 is a selective JAK1 inhibitor that incorporates a cis-1,3-cyclobutane diamine linker, which was found to confer both high potency and selectivity. nih.gov The rigid nature of the cyclobutane ring can help to properly orient pharmacophoric groups for optimal binding to the kinase active site. ru.nl While direct evidence for kinase inhibition by this compound analogs is not yet established, the precedence of cyclobutane-containing kinase inhibitors suggests this as a promising area for future research.
Table 3: Examples of Cyclobutane-Containing Kinase Inhibitors
| Compound | Target Kinase | Significance |
|---|---|---|
| PF-04965842 | Janus Kinase 1 (JAK1) | The cis-1,3-cyclobutane diamine linker provides high potency and selectivity. nih.gov |
| Tofacitinib | Janus Kinase (JAK) family | A marketed drug for rheumatoid arthritis that has inspired the design of other cyclobutane-containing JAK inhibitors. pharmablock.com |
Antiviral Drug Discovery
Impurity Profiling and Analog Identification in Pharmaceutical Research
The structural similarity of this compound to sibutramine and its analogs makes it a relevant case study in the crucial area of impurity profiling and the detection of undeclared substances in pharmaceutical and so-called "natural" products.
Detection and Structural Elucidation of Analogs (e.g., in Adulterated Products)
The illegal adulteration of dietary supplements with synthetic pharmaceutical compounds is a significant public health concern. Analogs of sibutramine, which are structurally related to this compound, have been frequently identified in weight-loss products. The detection and structural elucidation of these undeclared analogs are critical for regulatory enforcement and ensuring consumer safety.
Advanced analytical techniques are employed to identify these unknown compounds. For instance, a suspected sibutramine analog was detected in a slimming functional food using ultra-performance liquid chromatography-electrospray ionization-time of flight mass spectrometry (UPLC-ESI-TOF/MS). Spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry, were then used to determine its structure. nih.govresearchgate.net In one case, a novel analog, 11-desisobutyl-11-benzylsibutramine, was discovered during routine screening of a weight loss supplement using ion mobility spectrometry (IMS), with its structure confirmed by liquid chromatography-mass spectrometry (LC-MS), high-resolution mass spectrometry, and NMR. nih.govresearchgate.net
Another identified analog is chloro-sibutramine, which has an additional chlorine atom compared to sibutramine. nih.govresearchgate.net The identification of such analogs is challenging due to the lack of commercially available reference standards. Therefore, the isolation and characterization of these compounds are essential steps.
Table 1: Examples of Detected Sibutramine Analogs in Adulterated Products
| Analog Name | Method of Detection | Method of Structural Elucidation |
| Chloro-sibutramine | UPLC-ESI-TOF/MS nih.govresearchgate.net | NMR, Mass Spectrometry nih.govresearchgate.net |
| 11-desisobutyl-11-benzylsibutramine | Ion Mobility Spectrometry (IMS), LC-MS nih.govresearchgate.net | Tandem Mass Spectrometry, NMR nih.govresearchgate.net |
Development of Analytical Methods for Quality Control
The prevalence of adulterated products necessitates the development of robust and sensitive analytical methods for the routine quality control of dietary supplements and other pharmaceutical preparations. A variety of analytical techniques have been developed and validated for the detection and quantification of sibutramine and its analogs.
These methods are crucial for regulatory agencies to screen products and take necessary actions to protect public health. The development of such methods often involves establishing parameters for linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). mdpi.com
Table 2: Analytical Methods for the Detection of Sibutramine and its Analogs
| Analytical Technique | Description | Key Findings/Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A common technique for separating and identifying volatile compounds. mdpi.comsid.ir | A rapid and sensitive GC-MS method was developed for the detection and quantification of sibutramine in dietary supplements, with an LOD of 0.181 μg/mL and an LOQ of 0.5488 μg/mL. mdpi.com |
| High-Performance Thin-Layer Chromatography (HPTLC) | A planar chromatographic technique used for the separation of compounds. | An HPTLC method was developed and validated for the detection of sibutramine in dietary supplements, offering a satisfactory level of linearity, specificity, precision, and accuracy. foliamedica.bg |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and specific method for quantifying compounds in complex matrices like human plasma. nih.gov | An LC-MS/MS method was developed for the quantification of sibutramine and its two main metabolites, N-desmethyl sibutramine (DSB) and N-di-desmethyl sibutramine (DDSB), in human plasma. nih.gov |
| Surface-Enhanced Raman Spectroscopy (SERS) | A technique that enhances Raman scattering of molecules adsorbed on rough metal surfaces, allowing for trace-level detection. spectroscopyonline.com | A SERS method was developed for the rapid screening of unlabeled sibutramine in dietary supplements using handheld devices. spectroscopyonline.com |
| Nuclear Magnetic Resonance (NMR) | A powerful spectroscopic technique for determining the structure of organic compounds. nih.gov | Used for the structural elucidation of newly identified sibutramine analogs found in adulterated products. nih.govresearchgate.netresearchgate.net |
The continuous development and validation of these analytical methods are vital in the ongoing effort to combat the adulteration of products with potentially harmful pharmaceutical compounds and their analogs.
Preclinical Research and Translational Studies
Toxicological Assessments (General Principles and Relevance to Analogs)
Preclinical toxicology studies are fundamental to drug development, aiming to identify potential adverse effects of a substance on living organisms before it is administered to humans. criver.com These studies are essential for establishing a safe starting dose for clinical trials and for understanding the potential target organs for toxicity. criver.com For an analog of (1-(4-Chlorophenyl)cyclobutyl)methanamine, toxicological assessments would be guided by the known profile of similar monoamine reuptake inhibitors.
The primary objectives of these studies are to evaluate the potential harmful effects of a drug candidate, which can be categorized by the duration of exposure:
Acute toxicity studies: Assess the effects of a single or short-term exposure. criver.com
Subchronic toxicity studies: Evaluate the effects of repeated exposure over a period, typically up to 90 days. criver.com
Chronic toxicity studies: Investigate the effects of long-term exposure, often spanning several months or years. criver.com
Given that analogs of this compound are likely to act as monoamine reuptake inhibitors, toxicological studies would focus on organ systems commonly affected by this class of drugs. nih.govresearchgate.net Preclinical studies on various antidepressants, for instance, have investigated effects on oxidative stress in different organs. nih.gov For example, some studies have shown that certain antidepressants can influence the activity of antioxidant enzymes in the liver and brain. nih.gov Therefore, a comprehensive toxicological evaluation for a new analog would include histopathological examination of key organs, hematology, and clinical chemistry.
Table 1: General Principles of Preclinical Toxicology Studies
| Study Type | Objective | Typical Duration | Key Assessments |
| Acute Toxicity | To determine the effects of a single high dose and identify the maximum tolerated dose (MTD). | 24 hours to 14 days | Clinical signs, mortality, gross necropsy. |
| Subchronic Toxicity | To characterize the toxicological profile following repeated dosing and identify target organs. | 28 to 90 days | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, full histopathology. |
| Chronic Toxicity | To assess the cumulative toxicity and carcinogenic potential from long-term exposure. | 6 months to 2 years | Same as subchronic, with an emphasis on detecting neoplastic and pre-neoplastic changes. |
| Genotoxicity | To identify compounds that can induce genetic mutations or chromosomal damage. | Varies (in vitro/in vivo) | Ames test (bacterial mutation), chromosome aberration test, micronucleus test. |
| Reproductive & Developmental Toxicity | To evaluate effects on fertility, embryonic development, and pre/postnatal development. | Varies depending on the study phase | Mating performance, implantation, fetal abnormalities, offspring survival and growth. |
This table outlines the general principles and components of preclinical toxicology programs designed to assess the safety of new chemical entities before human trials. criver.com
Safety Pharmacology Studies (General Principles and Relevance to Analogs)
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. criver.com These studies are a regulatory requirement and focus on a "core battery" of assessments targeting the central nervous, cardiovascular, and respiratory systems. criver.comscience.gov For a compound structurally related to sibutramine (B127822), a monoamine reuptake inhibitor known for its cardiovascular side effects, these studies are of paramount importance. nih.govresearchgate.net
The central nervous system (CNS) is a primary target for psychoactive compounds. sygnaturediscovery.com CNS safety pharmacology assesses effects on motor function, behavior, and seizure threshold. sygnaturediscovery.comkcl.ac.uk For cardiovascular safety, a critical assessment is the potential for QT interval prolongation, which can increase the risk of cardiac arrhythmias. criver.comnih.gov This is often first evaluated using an in vitro hERG assay, followed by in vivo assessments in animal models. criver.comresearchgate.net Respiratory function is also evaluated to detect any potential for respiratory depression. criver.com
The experience with sibutramine provides a crucial context for its analogs. Sibutramine was shown to increase heart rate and blood pressure. nih.govresearchgate.netuliege.be Extensive cardiovascular safety pharmacology studies on sibutramine revealed it inhibited the hERG channel and affected action potential duration in preclinical models. nih.govresearchgate.net Therefore, any analog, including this compound, would undergo intense scrutiny of its cardiovascular profile.
Table 2: Core Battery of Safety Pharmacology Studies
| System | Objective | Key In Vitro Assays | Key In Vivo Assessments | Relevance to Analogs |
| Central Nervous System (CNS) | To assess effects on neurological function and behavior. | Receptor binding assays | Functional Observational Battery (FOB)/Irwin test, locomotor activity, seizure liability. sygnaturediscovery.comkcl.ac.uk | High relevance, as the compound is expected to be CNS-active. |
| Cardiovascular System | To evaluate effects on heart rate, blood pressure, and cardiac electrophysiology. | hERG potassium channel assay. criver.com | Telemetry in conscious animals (dogs, non-human primates) to measure ECG, blood pressure, and heart rate. criver.comnih.gov | Critical relevance, given the known cardiovascular risks of sibutramine. nih.govnih.gov |
| Respiratory System | To assess effects on respiratory rate, tidal volume, and arterial blood gases. | Not standard | Whole-body plethysmography in rodents. criver.com | Standard regulatory requirement to ensure no respiratory depression. |
This table summarizes the standard safety pharmacology core battery required to assess the potential adverse effects of a new drug candidate on vital organ systems before clinical testing. criver.comscience.gov
Pharmacovigilance and Risk Assessment (Contextualizing Analogs of Withdrawn Compounds)
Pharmacovigilance is the science and activities relating to the detection, assessment, understanding, and prevention of adverse effects or any other drug-related problem. nih.gov For new compounds that are analogs of withdrawn drugs, pharmacovigilance planning begins long before marketing. The reasons for the withdrawal of the parent compound heavily influence the risk assessment and management strategy for the new analog. drug-card.ionih.gov
Sibutramine was withdrawn from the market after the Sibutramine Cardiovascular Outcomes (SCOUT) trial showed an increased risk of nonfatal myocardial infarction and stroke in patients with pre-existing cardiovascular disease. nih.govuliege.benih.gov This event underscores the importance of post-marketing surveillance and the limitations of pre-market clinical trials in detecting less common but serious adverse events. nih.govdrug-card.io
A risk assessment for an analog like this compound would, therefore, have a strong focus on cardiovascular safety. The development program would likely need to include well-designed studies to demonstrate a superior cardiovascular safety profile compared to sibutramine. Post-marketing, any pharmacovigilance system would need to be highly sensitive to reports of cardiovascular adverse events. nih.govnih.gov The history of other withdrawn weight-loss drugs, such as fenfluramine (B1217885) (due to heart valve damage) and rimonabant (B1662492) (due to psychiatric side effects), also provides valuable lessons for the risk assessment of new centrally-acting compounds. nih.govdrug-card.io
Ethical Considerations in Research and Development
The research and development of any new drug, particularly one that is psychoactive and an analog of a withdrawn compound, is governed by strict ethical principles. nih.govctfassets.net The foundational principles, as articulated in the Belmont Report and the Declaration of Helsinki, are respect for persons, beneficence, and justice. ctfassets.netaap.org
Respect for Persons: This principle requires that individuals are treated as autonomous agents and that those with diminished autonomy are entitled to protection. nih.govctfassets.net In the context of research on a psychoactive substance, this translates to a rigorous informed consent process. Potential participants must be fully informed about the potential risks, including the known risks of analogous compounds like sibutramine, and their participation must be entirely voluntary. nih.govbu.edu
Beneficence: This principle involves the obligation to maximize potential benefits while minimizing potential harm. ctfassets.netaap.org Researchers and Institutional Review Boards (IRBs) must conduct a thorough risk-benefit analysis. ctfassets.net Given the history of withdrawn anorectics, the potential benefit of a new agent must clearly outweigh the risks identified in preclinical and clinical studies. uliege.benih.gov
Justice: This principle demands a fair distribution of the benefits and burdens of research. ctfassets.netaap.org The selection of research participants must be equitable and not based on convenience or vulnerability. nih.gov
For psychoactive compounds with potential for abuse, additional ethical challenges arise, including how to manage and mitigate this risk during clinical trials. bu.edunih.gov The entire research process, from preclinical studies to clinical trials, must be designed and conducted with the highest ethical standards to ensure the safety and well-being of all participants. canada.ca
Advanced Analytical Techniques in the Study of 1 4 Chlorophenyl Cyclobutyl Methanamine
Chromatographic Methods
Chromatographic techniques are fundamental for separating (1-(4-Chlorophenyl)cyclobutyl)methanamine from complex matrices, such as dietary supplements or biological samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the identification and quantification of this compound and related compounds like sibutramine (B127822). myfoodresearch.com Its accuracy, precision, and robustness make it suitable for routine quality control analysis. myfoodresearch.comnih.gov Various HPLC methods have been developed, often employing a photodiode array (PDA) detector for simultaneous analysis. myfoodresearch.comaph-hsps.hu
The separation is typically achieved on a reverse-phase column, such as a C18 or a phenyl column. nih.govaph-hsps.hunih.gov The mobile phase composition is optimized to achieve efficient separation from other components in the sample. A common approach involves an isocratic or gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution containing a pH modifier (like formic acid or glacial acetic acid) or an ion-pairing agent (like sodium heptanesulfonate). nih.govnih.gov Detection is frequently performed at a wavelength of approximately 225 nm, where the chlorophenyl chromophore exhibits significant absorbance. nih.govaph-hsps.hu
Validation of these HPLC methods demonstrates good linearity, with correlation coefficients (R²) often exceeding 0.995. myfoodresearch.comnih.gov The limits of detection (LOD) and quantification (LOQ) are typically in the microgram per milliliter (μg/mL) range, showcasing the sensitivity of the technique for detecting trace amounts of the compound. myfoodresearch.com
Table 1: Example HPLC Parameters for Analysis of Related Compounds
| Parameter | Conditions |
|---|---|
| Column | ODS-2 Hypersil C18 (250 mm × 4.6 mm; 5 μm) nih.gov |
| Mobile Phase | Methanol-acetonitrile-sodium heptanesulfonate solution (10:3:7, v/v/v), pH adjusted to 3.3 nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 223 nm nih.gov |
| Injection Volume | 20 μL nih.gov |
| Linearity Range | 0.536 to 107.2 μg/mL nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantification
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the metabolite profiling and quantification of this compound. nih.gov This technique offers superior sensitivity and selectivity compared to HPLC with UV detection, making it ideal for analyzing complex biological matrices where metabolites are present at low concentrations. scripps.eduscienceopen.com
The LC component separates the parent compound from its metabolites, while the mass spectrometer provides crucial information for their identification and quantification. scienceopen.com Untargeted metabolomics approaches using high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF), can detect a wide range of metabolites in a single experiment. scripps.edunih.gov The accurate mass measurements from the TOF analyzer help in determining the elemental composition of the metabolites. researchgate.net
For targeted quantification, tandem quadrupole (TQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are often used. nih.govmdpi.com This approach involves monitoring specific precursor-to-product ion transitions for the parent compound and its expected metabolites, providing high specificity and reducing matrix interference. nih.gov The development of LC-MS/MS methods is critical for studying the metabolic fate of this compound, identifying biotransformation products, and performing pharmacokinetic analyses. nih.gov
Spectroscopic Methods
Spectroscopic methods provide detailed structural information about the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound and its related analogues. nih.govresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise connectivity of atoms within the molecule.
1D NMR spectra, including ¹H (proton) and ¹³C (carbon-13) NMR, provide essential information about the chemical environment of the hydrogen and carbon atoms. rsc.org
¹H NMR: The proton spectrum reveals the number of different types of protons, their chemical shifts (indicating the electronic environment), their integration (proportional to the number of protons), and their splitting patterns (indicating adjacent protons). For this compound, characteristic signals would be expected for the aromatic protons on the chlorophenyl ring, the methylene (B1212753) protons of the cyclobutyl ring, and the aminomethyl group protons.
¹³C NMR: The carbon spectrum shows distinct signals for each unique carbon atom in the molecule, providing information about the carbon skeleton. rsc.org
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, confirming the molecular structure. These methods are invaluable for differentiating between isomers and confirming the structure of novel, uncharacterized analogues or metabolites. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. nih.gov The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. mdpi.com For this compound, key characteristic absorption bands would include:
N-H stretching: Primary amines typically exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H stretching: Signals for aromatic and aliphatic C-H stretching are expected just above and below 3000 cm⁻¹, respectively.
C=C stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
C-N stretching: This vibration for alkyl amines is usually found in the 1020-1250 cm⁻¹ range.
C-Cl stretching: The presence of the chloro-substituent on the aromatic ring would give rise to a strong absorption band in the fingerprint region, typically around 1090 cm⁻¹.
The IR spectrum serves as a molecular fingerprint and can be used to confirm the presence of the primary amine and the substituted aromatic ring. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for detecting and quantifying compounds containing chromophores. researchgate.net The primary chromophore in this compound is the 4-chlorophenyl group.
This aromatic system absorbs UV radiation, typically showing a maximum absorbance (λmax) in the range of 220-230 nm. nih.govnih.gov This characteristic absorbance is the basis for detection in HPLC-UV/PDA systems. myfoodresearch.comaph-hsps.hu While the UV-Vis spectrum is generally not sufficient for complete structural identification on its own due to its broad features, it is a highly effective and robust method for quantitative analysis when a reference standard is available. The similarity of its UV spectrum to that of sibutramine can also be an initial indicator when screening for undeclared analogues. researchgate.net
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| Glacial Acetic Acid |
| Methanol |
| Sibutramine |
Mass Spectrometry (MS) Techniques
Mass spectrometry stands as a cornerstone in the analytical toolkit for chemical analysis, offering unparalleled sensitivity and specificity. Various ionization techniques can be employed to suit the physicochemical properties of the analyte.
Fast Atom Bombardment (FAB) is a soft ionization technique particularly suited for polar and non-volatile compounds. In FAB-MS, the sample is mixed with a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. This process leads to the desorption of ions from the liquid matrix, which can then be analyzed by the mass spectrometer.
For this compound, which possesses a primary amine group and is therefore polar, FAB-MS could be a viable technique for determining its molecular weight. The expected ionization mechanism would likely involve protonation of the amine group in the FAB matrix, leading to the formation of a prominent [M+H]⁺ ion. The resulting mass spectrum would be relatively simple, dominated by the molecular ion peak, which is advantageous for unambiguous molecular weight confirmation. While modern techniques have largely superseded FAB-MS for many applications, its utility for certain classes of compounds remains.
Electrospray Ionization (ESI) is a widely used soft ionization technique that is particularly effective for polar molecules and is readily coupled with liquid chromatography (LC). In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
The analysis of compounds structurally similar to this compound, such as sibutramine and its metabolites, has been successfully demonstrated using LC-ESI-MS/MS. nih.govoup.comresearchgate.netnih.govresearchgate.net For this compound, its primary amine group makes it highly amenable to positive ion ESI. The compound would readily accept a proton to form a stable [M+H]⁺ ion. This technique is not only useful for molecular weight determination but also for structural elucidation through tandem mass spectrometry (MS/MS). In MS/MS analysis, the [M+H]⁺ ion is isolated and fragmented, yielding a characteristic fragmentation pattern that can be used to confirm the compound's identity. For instance, in the analysis of sibutramine and its N-di-desmethyl metabolite, selected ion recording at m/z 280 and m/z 252, respectively, has been employed for their identification. oup.com
Ion Mobility Spectrometry (IMS) is a rapid and sensitive analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing peak capacity and allowing for the differentiation of isomers.
IMS has proven to be a valuable tool for the rapid screening of designer drugs and undeclared pharmaceutical ingredients in various matrices, including dietary supplements. nih.govpsu.edunih.govresearchgate.net Given that this compound is a potential designer drug, IMS could be employed as a high-throughput screening method. The technique's short analysis time, often in the range of seconds, makes it ideal for screening large numbers of samples. psu.edu A novel sibutramine analogue, 11-desisobutyl-11-benzylsibutramine, was discovered in a weight loss supplement through routine IMS screening. nih.gov The reduced mobility of an ion is a characteristic property that can be used for its identification. For this compound, a characteristic reduced mobility value could be determined and used for its rapid detection in complex mixtures.
Chem- and Bio-Informatics Approaches
Computational methods are increasingly integral to chemical and biological research, offering predictive insights into the properties and behavior of molecules.
Computational chemistry allows for the calculation of a wide range of molecular descriptors and the prediction of various physicochemical properties. These in silico methods are valuable for characterizing a compound before its synthesis or for complementing experimental data. For this compound, several key descriptors can be computed.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H14ClN | PubChem |
| Molecular Weight | 195.69 g/mol | PubChem |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 195.0814777 g/mol | PubChem |
| Monoisotopic Mass | 195.0814777 g/mol | PubChem |
| Topological Polar Surface Area | 26 Ų | PubChem |
| Heavy Atom Count | 13 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 183 | PubChem |
These predicted properties provide insights into the compound's likely behavior, such as its solubility, permeability, and potential for intermolecular interactions. For example, the XLogP3 value suggests a moderate level of lipophilicity.
Understanding the metabolic fate of a compound is crucial in pharmacology and toxicology. Metabolite reaction databases are computational resources that can predict the likely metabolites of a parent compound based on known biotransformation reactions. The metabolism of the structurally related compound, sibutramine, is well-documented, primarily involving N-demethylation and hydroxylation reactions mediated by cytochrome P450 enzymes. nih.govnih.gov
Given the structural similarities, it is plausible that this compound would undergo similar metabolic transformations. A metabolite reaction database could predict potential metabolites arising from reactions such as:
Oxidation: Hydroxylation of the aromatic ring or the cyclobutyl ring.
Deamination: Conversion of the primary amine to a ketone.
Conjugation: Glucuronidation or sulfation of the primary amine or hydroxylated metabolites.
These predictions can guide experimental metabolic studies, for instance, by providing target masses for metabolite identification in LC-MS analyses of in vitro or in vivo samples.
Future Research Directions and Unexplored Avenues
Investigation of Stereoselective Pharmacological Effects
The structure of (1-(4-Chlorophenyl)cyclobutyl)methanamine contains a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. In pharmacology, it is common for enantiomers of a drug to exhibit different biological activities, a phenomenon known as stereoselectivity. This principle has been well-documented in the parent compound, sibutramine (B127822), and its active metabolites.
Research has shown that the anorectic effects of sibutramine's metabolites are primarily driven by the (R)-enantiomers, which are significantly more potent than their (S)-enantiomer counterparts. wikipedia.orgnih.gov Specifically, studies on desmethylsibutramine (B128398) and didesmethylsibutramine (B18375) revealed that the (R)-enantiomers had substantially greater anorexic effects. nih.gov Furthermore, enantioselective pharmacokinetics have been observed, where the more potent (R)-enantiomers of sibutramine metabolites were present at lower plasma concentrations due to more rapid biotransformation and excretion. nih.gov
Given these precedents, a critical direction for future research is the stereoselective investigation of this compound. This would involve:
Chiral Separation: Developing methods to isolate the individual (R)- and (S)-enantiomers of the compound. researchgate.netmedchemexpress.cn
Pharmacodynamic Profiling: Independently assessing the binding affinity and functional activity of each enantiomer at the primary monoamine transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). drugbank.comnih.gov
In Vivo Evaluation: Conducting comparative studies in animal models to determine if the enantiomers exhibit different potencies regarding appetite suppression, antidepressant-like activity, or effects on locomotor activity. nih.gov
Elucidating the stereoselective pharmacology of this compound is essential for identifying the more active and potentially safer isomer for further development.
Development of Prodrug Strategies
A prodrug is an inactive or less active molecule that is converted into an active drug within the body through metabolic processes. researchgate.net This strategy is often employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, low bioavailability, or instability. researchgate.netnih.govmdpi.com The parent compound sibutramine is itself considered a prodrug because it is metabolized by the liver into more potent desmethyl metabolites (M1 and M2), which are primarily responsible for its pharmacological effects. wikipedia.orgdrugbank.com
The primary amine group in this compound serves as an ideal handle for chemical modification to create novel prodrugs. Future research in this area should focus on:
Design and Synthesis: Creating various promoieties attached to the amine group, such as biodegradable esters, carbamates, or amides. These linkages would be designed for enzymatic or chemical cleavage in vivo to release the active parent compound.
Improving Physicochemical Properties: Investigating whether these prodrug modifications can enhance water solubility or membrane permeability, potentially leading to improved absorption and bioavailability. mdpi.com
Controlled Release: Exploring prodrug designs that could offer a more controlled and sustained release of the active molecule, potentially leading to a longer duration of action and a more stable therapeutic effect.
A successful prodrug strategy could significantly enhance the druggability of this compound, optimizing its delivery and therapeutic profile. acs.org
Exploration of Novel Therapeutic Indications Beyond Current Associations
Compounds that act as monoamine reuptake inhibitors (MRIs) have therapeutic applications across a wide range of psychiatric and neurological disorders. wikipedia.orgpatsnap.com While sibutramine was primarily developed for obesity, it was initially investigated as an antidepressant and demonstrated antidepressant-like effects in preclinical models. nih.govnih.gov This is consistent with its mechanism of inhibiting the reuptake of serotonin and norepinephrine, similar to serotonin-norepinephrine reuptake inhibitors (SNRIs) used to treat depression. nih.govnih.gov
Future research should explore the therapeutic potential of this compound beyond appetite suppression. Given its expected mechanism of action, potential indications for investigation include:
Depressive and Anxiety Disorders: The dual inhibition of serotonin and norepinephrine reuptake is a validated strategy for treating major depressive disorder and various anxiety disorders.
Attention-Deficit/Hyperactivity Disorder (ADHD): Selective norepinephrine reuptake inhibitors are an established treatment for ADHD, suggesting that compounds with significant NET inhibition could be beneficial. nih.gov
Neuropathic Pain: SNRIs are also used in the management of chronic pain conditions, indicating another potential therapeutic avenue.
A comprehensive characterization of the compound's binding profile at SERT, NET, and DAT is a necessary first step to guide the rational exploration of these novel therapeutic applications. drugbank.comresearchgate.net
Advanced in Silico Drug Discovery and Design
In silico—or computational—methods are powerful tools in modern drug discovery, allowing researchers to model, predict, and optimize the properties of drug candidates before engaging in costly and time-consuming laboratory synthesis and testing. nih.govanimbiosci.org These techniques can accelerate the discovery process and provide deep insights into molecular interactions.
For this compound, future research can leverage advanced computational approaches in several ways:
Molecular Docking and Dynamics: Using homology models of the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, researchers can perform docking studies to predict the binding orientation and affinity of the compound and its individual enantiomers. mdpi.com Molecular dynamics simulations can further elucidate the stability of these interactions over time.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs of this compound, QSAR models can be developed. These models establish a mathematical relationship between chemical structure and biological activity, enabling the prediction of potency for novel, unsynthesized compounds. mdpi.com
Lead Optimization: In silico tools can be used to guide the design of new analogs with improved properties. For example, modifications to the chlorophenyl or cyclobutyl moieties could be explored computationally to predict their impact on binding selectivity, potency, or metabolic stability, helping to prioritize the most promising candidates for synthesis. nih.gov
These computational strategies can provide a rational framework for the future development of this compound and its derivatives, optimizing their potential as therapeutic agents. nih.gov
Q & A
Basic: What are the common synthetic routes for (1-(4-Chlorophenyl)cyclobutyl)methanamine?
The synthesis typically involves cyclization and amine functionalization. A representative pathway (Figure 1) starts with 4-chlorophenyl precursors, where cyclobutane rings are formed via [2+2] photocycloaddition or acid-catalyzed cyclization. Subsequent reductive amination or nucleophilic substitution introduces the methanamine group. For example, describes a route using 3,3-difluorocyclobutanone reacted with methoxymethylamine, followed by sodium borohydride reduction . Key steps include:
- Cyclobutane formation : Optimize reaction time and temperature to minimize byproducts (e.g., ring-opening).
- Amine introduction : Use catalysts like Pd/C for hydrogenation or NaBH₃CN for reductive amination to improve yield .
Advanced: How can reaction conditions be optimized to improve enantiomeric purity in asymmetric synthesis?
Asymmetric catalysis (e.g., chiral auxiliaries or transition-metal complexes) is critical. highlights a symbiotic transition-metal/organocatalysis system for ambient amine oxidation, achieving >90% enantiomeric excess (ee) for related compounds. Methodological considerations:
- Catalyst screening : Test chiral ligands (e.g., BINAP, Salen) with Cu or Ru catalysts.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity.
- Kinetic resolution : Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) .
Basic: What spectroscopic methods are used to characterize this compound?
Standard techniques include:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.4 ppm, doublets) and cyclobutane CH₂ (δ 2.5–3.5 ppm) confirm structure ( reports δ 8.26 ppm for imine protons in analogs) .
- HRMS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₁H₁₃ClN: 194.0735).
- IR : N-H stretches (~3300 cm⁻¹) and C-Cl (750 cm⁻¹) validate functional groups.
Advanced: How to resolve contradictions in NMR data for structurally similar impurities?
Co-eluting impurities (e.g., regioisomers) require advanced separation and analysis:
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals by correlating ¹H-¹³C couplings.
- GC-MS with derivatization : Use trifluoroacetic anhydride to enhance volatility and fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry (e.g., cyclobutane chair vs. boat conformers) .
Basic: What pharmacological activities are associated with this compound derivatives?
Analogous compounds (e.g., Sibutramine in ) act as serotonin-norepinephrine reuptake inhibitors (SNRIs). Key activities:
- Appetite suppression : Assess via in vivo feeding assays in rodent models.
- Metabolic modulation : Measure energy expenditure using indirect calorimetry .
Advanced: How to design structure-activity relationship (SAR) studies for analogs with substituted aryl groups?
Systematic substitution at the 4-chlorophenyl or cyclobutane positions alters activity:
- Electron-withdrawing groups : Introduce -CF₃ or -NO₂ to enhance binding affinity ( shows reduced wheat germination with nitro-substituted analogs) .
- Steric effects : Compare para vs. meta substitution using molecular docking (e.g., AutoDock Vina) to predict target interactions.
- Biological assays : Test analogs in vitro (e.g., serotonin transporter binding assays) and in vivo (e.g., metabolic cages) .
Basic: What chromatographic methods are recommended for purity analysis?
Reverse-phase HPLC (C18 column, 5 µm) with UV detection (λ = 254 nm) is standard. details a GC method using a G5 phase column (0.5 mm × 15 m) with temperature programming (100°C to 215°C) to separate impurities like N-methylated byproducts .
Advanced: How to troubleshoot co-elution of impurities in HPLC/GC profiles?
- Gradient optimization : Adjust acetonitrile/water ratios (e.g., 40% to 90% over 20 min) to improve resolution.
- Derivatization : Use dansyl chloride for amines to enhance UV absorption and retention time shifts.
- LC-MS/MS : Identify co-eluting species via fragmentation patterns (e.g., m/z 279.85 for parent ion) .
Basic: What are the stability considerations for this compound?
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
- Moisture control : Use molecular sieves in anhydrous solvents during synthesis.
- pH stability : Avoid strong acids/bases to prevent cyclobutane ring cleavage .
Advanced: How to analyze degradation pathways under accelerated stability conditions?
- Forced degradation : Expose to 40°C/75% RH for 4 weeks, then profile via LC-MS.
- Kinetic modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf life.
- Mechanistic studies : Identify hydrolysis products (e.g., 4-chlorobenzoic acid) via NMR .
Table 1: Key Impurities and Chromatographic Resolution (Adapted from )
| Compound | Relative Retention Time (RRT) | Resolution (R) |
|---|---|---|
| N-Methylated byproduct | 0.42 | ≥1.3 |
| Cyclobutane ring-opened derivative | 1.19 | ≥1.5 |
| 4-Chlorophenyl isomer | 1.45 | ≥2.0 |
Note: Column: G5 phase (0.5 mm × 15 m); Carrier gas: N₂ (7.5 mL/min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
